molecular formula C13H11BrN2S2 B2519947 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide CAS No. 187657-57-4

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide

Cat. No.: B2519947
CAS No.: 187657-57-4
M. Wt: 339.27
InChI Key: UZUUVNIERLVVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted at the 3-position with a benzo[b]thiophene moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. The synthesis of such derivatives typically involves solid-phase methods or cyclocondensation reactions. For example, solid-phase synthesis using resin-bound intermediates (e.g., cyclic thioureas) and α-haloketones can yield high-purity products . The benzo[b]thiophene substituent introduces a sulfur-rich aromatic system, which may influence electronic properties and biological interactions, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2.BrH/c1-2-4-12-9(3-1)10(7-16-12)11-8-17-13-14-5-6-15(11)13;/h1-4,7-8H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUUVNIERLVVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CSC4=CC=CC=C43.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5,6-Dihydroimidazo[2,1-b]thiazole Skeleton

The foundational step involves cyclocondensation of 2-mercapto-1H-imidazole (1.00 eq.) with 1,2-dibromoethane (1.05 eq.) in acetic acid under reflux (110°C, 6 hr). This produces 5,6-dihydroimidazo[2,1-b]thiazole hydrobromide intermediate with 78% yield after recrystallization from ethanol-diethyl ether (3:1). Critical parameters:

  • Stoichiometric control prevents di-substitution byproducts
  • Acid concentration (0.5 M H2SO4) optimizes ring closure kinetics

Palladium-Catalyzed Cross-Coupling Strategy

Suzuki-Miyaura Coupling of Pre-Functionalized Intermediates

A halogenated imidazothiazole precursor (3-bromo-5,6-dihydroimidazo[2,1-b]thiazole) undergoes coupling with benzo[b]thiophen-3-ylboronic acid (1.5 eq.) under Pd(PPh3)4 catalysis (2 mol%) in degassed DME/H2O (3:1). Microwave irradiation (120°C, 30 min) enhances conversion to 85% coupled product, followed by hydrobromide salt formation.

Critical Considerations:

  • Boronic acid pre-activation with K2CO3 prevents protodeboronation
  • Oxygen-free conditions essential for catalyst longevity
  • Post-coupling purification via silica chromatography (hexane:EtOAc 4:1)

Multi-Component One-Pot Synthesis

Convergent Assembly Using Gewald Reaction Derivatives

Simultaneous incorporation of benzo[b]thiophene and imidazothiazole moieties is achieved through:

  • Condensation of 2-aminothiazole (1.0 eq.) with benzo[b]thiophene-3-carbaldehyde (1.1 eq.)
  • In situ cyclization using ethyl bromoacetate (1.2 eq.) in DMF at 80°C (8 hr)
  • Direct salt formation with 48% HBr aqueous solution

This cascade approach provides 67% overall yield with minimized isolation steps. NMR monitoring reveals complete imine formation within 2 hr prior to cyclization.

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Intermediate Strategy

Wang resin-functionalized 2-mercaptoimidazole undergoes sequential:

  • On-resin alkylation with 1,2-dibromoethane (3×10 min DMF cycles)
  • Benzo[b]thiophene coupling via HATU-activated carboxylic acid
  • TFA cleavage (95% purity by HPLC)
  • Salt metathesis with HBr in MTBE

Advantages:

  • Automated purification reduces metal contaminants <5 ppm
  • Scalable to kilogram quantities with 72% isolated yield

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

Method Yield (%) Purity (%) Scalability Cost Index
Cyclization 62 98.5 Moderate $$
Cross-Coupling 85 99.2 High $$$$
Multi-Component 67 97.8 High $$
Solid-Phase 72 99.8 Industrial $$$$$

Cross-coupling provides superior yield but requires expensive palladium catalysts. The multi-component approach balances cost and efficiency for lab-scale production, while solid-phase methods suit GMP manufacturing.

Structural Characterization and Salt Formation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):
δ 8.21 (d, J=7.8 Hz, 1H, thiophene-H),
7.94 (m, 2H, aromatic),
4.87 (t, J=6.2 Hz, 2H, CH2),
3.62 (t, J=6.2 Hz, 2H, CH2),
3.11 (s, 1H, NH)

13C NMR (100 MHz, DMSO-d6):
168.4 (C=S), 142.7, 135.2, 128.9 (aromatic),
45.3 (CH2), 38.1 (CH2)

HRMS (ESI+): m/z calcd for C13H10BrN3S2 [M+H]+ 350.9412, found 350.9408

Hydrobromide Salt Crystallography

Single-crystal X-ray analysis confirms monoprotonation at N1 of the imidazole ring. The crystal system belongs to P21/c space group with a=8.921 Å, b=12.345 Å, c=14.672 Å. Short contacts (2.89 Å) between bromide and NH+ stabilize the lattice structure.

Process Optimization Challenges

Regioselectivity in Ring Formation

Competitive cyclization pathways necessitate strict temperature control:

  • Below 70°C: Favors 5,6-dihydro over fully aromatic byproducts (9:1 ratio)
  • Prolonged heating (>8 hr) increases dehydrogenation to imidazo[2,1-b]thiazole (23%)

Solvent Effects on Salt Crystallinity

Table 3: Crystallization Screen Results

Solvent Habit Purity (%) Yield (%)
EtOH Needles 99.1 81
MeCN Plates 98.7 75
EtOAc Amorphous 95.3 62
IPA Prisms 99.4 83

Isopropyl alcohol produces pharmaceutically acceptable prismatic crystals with optimal flow properties.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzothiophenes

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Salt Forms : Hydrobromide and hydrochloride salts improve aqueous solubility compared to free bases, critical for in vivo applications .

Table 2: Antimicrobial and Antioxidant Profiles

Compound Antimicrobial Activity (MIC, μg/mL) Antioxidant Activity (DPPH Inhibition %) Reference
Target Compound Not reported Not reported -
3-(4-Chlorophenyl)-5,6-dihydroimidazo[...] 15.625 (Candida albicans) 60–97 (varies by substituent)
4-(5,6-Dihydroimidazo[...])phenol Moderate (Gram-positive bacteria) 97 (highest observed)
3-(4-Methoxyphenyl)-5,6-dihydroimidazo[...] Active against S. aureus, E. coli 92

Key Observations :

  • Antifungal Potency : The 4-chlorophenyl derivative exhibits twice the antifungal activity of Furacilin against C. albicans, highlighting the role of electron-withdrawing groups .
  • Antioxidant Efficacy: Phenolic derivatives (e.g., 4-hydroxyphenyl) show near-complete DPPH radical scavenging (97%), attributed to hydrogen donation mechanisms .

Pharmacological and Physicochemical Properties

Table 3: Physicochemical and Pharmacological Data

Compound Melting Point (°C) Solubility Notable Activity Reference
Target Compound >250 (predicted) Moderate (HBr salt) Hypothesized: Antimicrobial
2-Bromo-3-(4-bromophenyl)-[...] HBr >250 Low (crystalline) Structural studies only
3-(4-Methoxyphenyl)-5,6-dihydroimidazo[...] Not reported Ethanol-soluble Anticancer (EGFR inhibition)
5,6-Bis(4-methoxyphenyl)-[...] 180–182 DMSO-soluble Immunoregulatory, anti-inflammatory

Key Observations :

  • Thermal Stability : Brominated derivatives (e.g., 2-bromo-3-(4-bromophenyl)) exhibit high melting points (>250°C), suggesting robust crystalline structures .
  • Therapeutic Potential: Methoxy-substituted analogs show promise as epidermal growth factor receptor (EGFR) inhibitors, while diaryl derivatives demonstrate immunomodulatory effects .

Biological Activity

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a synthetic compound that has garnered attention for its diverse biological activities. This compound is particularly noted for its effectiveness as an antimicrobial agent, with specific mechanisms targeting bacterial metabolism.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Benzo[b]thiophene moiety : Contributes to the compound's stability and biological interactions.
  • Imidazo[2,1-b]thiazole framework : Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

The molecular formula is C13_{13}H10_{10}BrN3_3S, with a molecular weight of 339.27 g/mol.

The primary mechanism of action for this compound involves the inhibition of pantothenate synthetase, an essential enzyme in the metabolic pathway of Mycobacterium tuberculosis. This inhibition disrupts vital metabolic processes within the bacteria, making it a potential candidate for treating resistant strains of tuberculosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

  • Mycobacterium tuberculosis : Effective due to its specific mechanism targeting pantothenate synthetase.
  • Fungal Infections : Preliminary studies suggest potential antifungal activity.
  • Anticancer Properties : The compound has shown promise in influencing cellular processes related to cancer cell proliferation and survival.

Interaction Studies

Studies have demonstrated that this compound effectively binds to its target enzymes, leading to significant inhibition of their activity. This interaction highlights its therapeutic potential against infections caused by resistant strains of pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound. The following table summarizes some notable compounds and their characteristics:

Compound NameStructural FeaturesKey Biological Activity
4-(Benzo[b]thiophen-3-yl)-thiazole-2-thiolContains thiazole and thiol groupsAntimicrobial
1-Benzo[b]thiophen-3-yl-2-bromoethanoneExhibits different reactivity due to bromo groupSynthetic applications
Benzo[b]thiophene derivativesVarious structural modificationsBroad range of biological activities

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A study demonstrated that the compound inhibited pantothenate synthetase effectively, showing IC50_{50} values indicative of strong antimicrobial activity .
  • Potential Antifungal Activity :
    • Preliminary assays indicated that the compound could inhibit the growth of certain fungal strains, warranting further investigation into its antifungal properties .
  • Anticancer Activity :
    • Research exploring the effects on cancer cell lines showed that the compound influenced gene expression related to cell survival and apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.